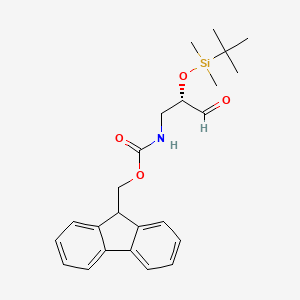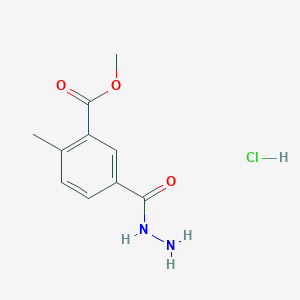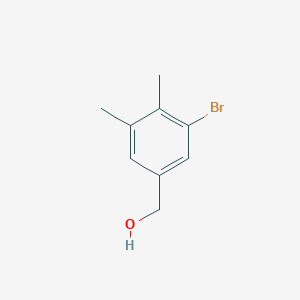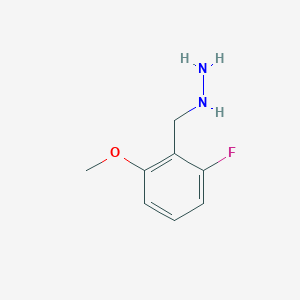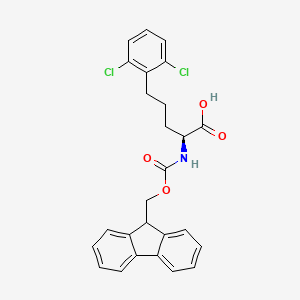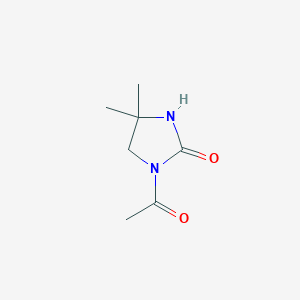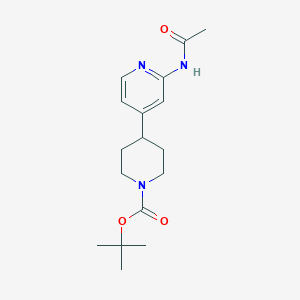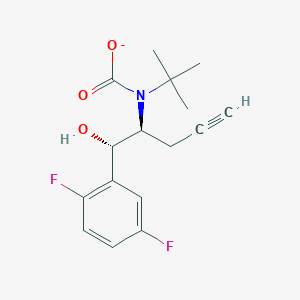![molecular formula C11H15N3 B12827632 N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)
N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by N-alkylation. One common method involves the reaction of o-phenylenediamine with propionaldehyde under acidic conditions to form the benzimidazole core. The resulting intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or propyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzo[d]imidazol-2-amine: A parent compound with similar core structure but lacking the methyl and propyl groups.
N-Methyl-1H-benzo[d]imidazol-2-amine: Similar structure but without the propyl group.
1-Propyl-1H-benzo[d]imidazol-2-amine: Similar structure but without the methyl group.
Uniqueness
N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity, biological activity, and physical properties.
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
N-methyl-1-propylbenzimidazol-2-amine |
InChI |
InChI=1S/C11H15N3/c1-3-8-14-10-7-5-4-6-9(10)13-11(14)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Clave InChI |
MCJPERWPGHTNRP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


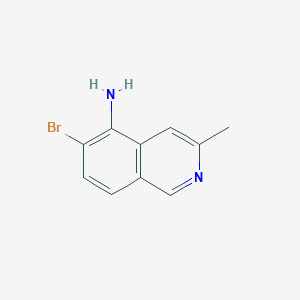

![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)


